

Application Notes and Protocols: Delamanid and Bedaquiline Checkerboard Assay for Synergy Determination

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Compound of Interest

Compound Name: *Delamanid*

Cat. No.: *B607052*

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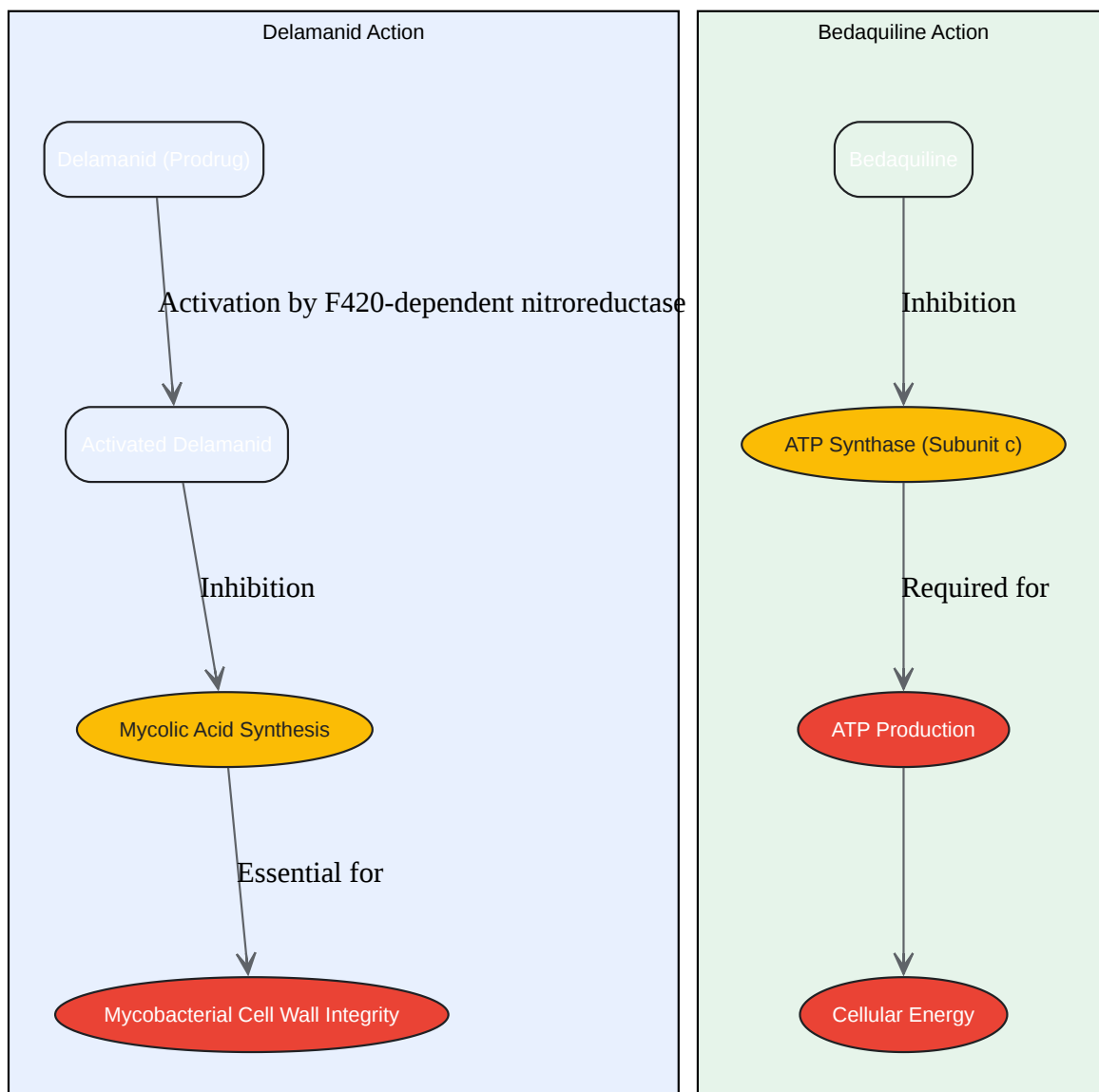
Introduction

The emergence of multidrug-resistant *Mycobacterium tuberculosis* (MDR-TB) and extensively drug-resistant *M. tuberculosis* (XDR-TB) necessitates the exploration of novel therapeutic strategies. Combination therapy is a cornerstone of tuberculosis treatment, and assessing the interaction between antimicrobial agents is crucial for developing effective regimens. The checkerboard assay is a widely used in vitro method to evaluate the synergistic, additive, indifferent, or antagonistic effects of drug combinations.

This document provides a detailed protocol for performing a checkerboard assay with two potent anti-tubercular drugs: Delamanid and Bedaquiline. Delamanid is a nitro-dihydro-imidazooxazole derivative that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Bedaquiline, a diarylquinoline, targets the ATP synthase, leading to the depletion of the cell's energy supply. Understanding the nature of their interaction is vital for optimizing their combined use in treating drug-resistant tuberculosis.^{[1][2]}

Mechanism of Action of Delamanid and Bedaquiline

A simplified representation of the distinct mechanisms of action of Delamanid and Bedaquiline against *Mycobacterium tuberculosis* is illustrated below.



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Caption: Mechanisms of action of Delamanid and Bedaquiline.

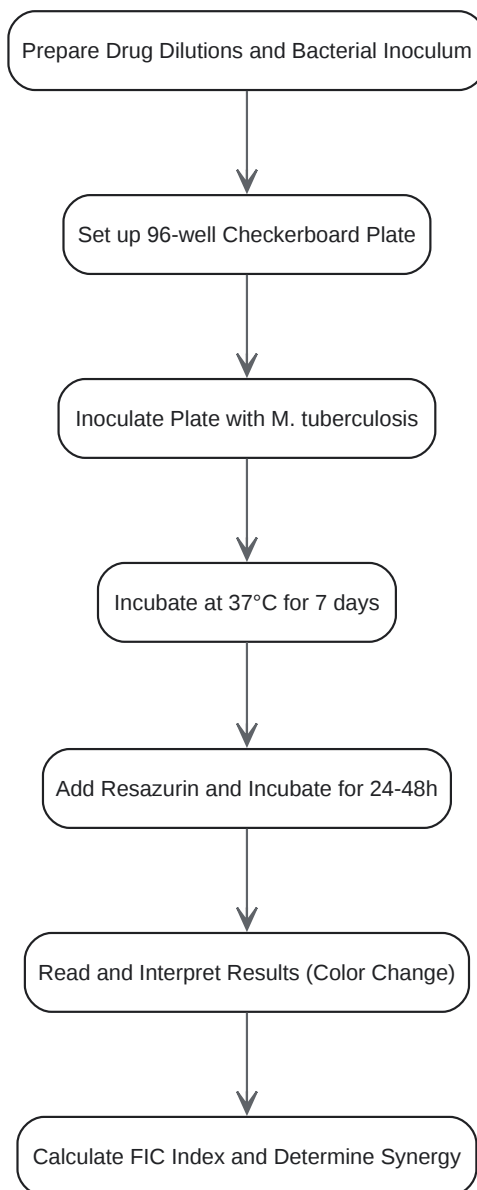
Experimental Protocol: Checkerboard Assay using Resazurin Microtiter Assay (REMA)

This protocol is adapted for determining the synergistic activity of Delamanid and Bedaquiline against *Mycobacterium tuberculosis*.

Materials:

- Delamanid (stock solution prepared in DMSO)
- Bedaquiline (stock solution prepared in DMSO)
- *Mycobacterium tuberculosis* strain (e.g., H37Rv or clinical isolates)
- Middlebrook 7H9 broth supplemented with 0.1% casitone, 10% OADC (Oleic Albumin Dextrose Catalase), and 0.5% glycerol (7H9-S)[3]
- Sterile 96-well microtiter plates (flat-bottom)
- Resazurin sodium salt solution (0.02% w/v in sterile distilled water)
- Sterile DMSO (for drug dilutions and as a control)
- Incubator (37°C)
- Biosafety cabinet (Class II or higher)
- Multichannel pipette

Experimental Workflow:



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Caption: Experimental workflow for the checkerboard assay.

Procedure:

- Preparation of Mycobacterium tuberculosis Inoculum:
 - Culture M. tuberculosis in 7H9-S broth until it reaches the mid-log phase.
 - Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
 - Dilute this suspension 1:20 in 7H9-S broth to obtain the final inoculum.
- Preparation of Drug Dilutions:
 - Prepare stock solutions of Delamanid and Bedaquiline in DMSO.
 - Perform serial two-fold dilutions of each drug in 7H9-S broth to achieve a range of concentrations. The concentration range should span the expected Minimum Inhibitory Concentration (MIC) of each drug. Based on published data, suggested ranges are:
 - Delamanid: 0.001 to 0.5 µg/mL[4][5]
 - Bedaquiline: 0.003 to 1.0 µg/mL[3]
 - The final concentrations in the wells will be half of the prepared concentrations.
- Checkerboard Plate Setup:
 - Add 50 µL of 7H9-S broth to each well of a 96-well plate.
 - Along the x-axis (e.g., columns 2-11), add 50 µL of each Delamanid dilution in decreasing concentration.
 - Along the y-axis (e.g., rows B-G), add 50 µL of each Bedaquiline dilution in decreasing concentration.
 - This will result in a matrix of wells containing combinations of both drugs.
 - Include control wells:
 - Drug A (Delamanid) only: Wells in a designated row (e.g., row H) with serial dilutions of Delamanid.

- Drug B (Bedaquiline) only: Wells in a designated column (e.g., column 12) with serial dilutions of Bedaquiline.
- Growth Control: At least one well with no drug.
- Sterility Control: At least one well with no bacteria.
- Solvent Control: Wells with the highest concentration of DMSO used.
- Inoculation:
 - Add 100 μ L of the prepared *M. tuberculosis* inoculum to each well, except for the sterility control wells.
- Incubation:
 - Seal the plates and incubate at 37°C for 7 days.
- Resazurin Addition and Reading:
 - After 7 days of incubation, add 30 μ L of the resazurin solution to each well.
 - Re-incubate the plates at 37°C for 24-48 hours.
 - A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of the drug(s) that prevents this color change (i.e., the well remains blue).

Data Presentation and Analysis

Summarize the quantitative data in the following tables for clear comparison.

Table 1: Minimum Inhibitory Concentrations (MICs) of Delamanid and Bedaquiline Alone and in Combination

Drug(s)	MIC (µg/mL)
Delamanid (alone)	
Bedaquiline (alone)	
Delamanid in combination with Bedaquiline	
Bedaquiline in combination with Delamanid	

Table 2: Fractional Inhibitory Concentration (FIC) Index Calculation and Interpretation

Drug Combination	FIC of Delamanid (A)	FIC of Bedaquiline (B)	FIC Index (FICI)	Interpretation
Delamanid + Bedaquiline				

Calculation of the Fractional Inhibitory Concentration (FIC) Index:

The FIC index (FICI) is calculated to determine the nature of the drug interaction.^{[6][7][8]}

- FIC of Drug A (Delamanid): (MIC of Drug A in combination) / (MIC of Drug A alone)
- FIC of Drug B (Bedaquiline): (MIC of Drug B in combination) / (MIC of Drug B alone)
- FICI = FIC of Drug A + FIC of Drug B

Interpretation of the FIC Index:

- Synergy: $FICI \leq 0.5$
- Additive/Indifference: $0.5 < FICI \leq 4.0$
- Antagonism: $FICI > 4.0$

Studies have shown a synergistic effect between Delamanid and Bedaquiline against both drug-sensitive and drug-resistant strains of *M. tuberculosis*, with reported FICI values of 0.5

and 0.24 for INH- and RIF-monoresistant and XDR isolates, respectively.[1][2]

Conclusion

The checkerboard assay using the REMA method is a reliable and cost-effective technique for evaluating the in vitro interaction between Delamanid and Bedaquiline against Mycobacterium tuberculosis. The data generated from this assay can provide valuable insights for the development of more effective combination therapies for the treatment of multidrug-resistant tuberculosis. The observed synergy between Delamanid and Bedaquiline in previous studies highlights the potential of this combination in clinical practice.[1][2]

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